molecular formula C12H12N2OS B5143915 2-(2-Phenylthiophen-3-yl)acetohydrazide

2-(2-Phenylthiophen-3-yl)acetohydrazide

Cat. No.: B5143915
M. Wt: 232.30 g/mol
InChI Key: SCLGVOFFSGAUIH-UHFFFAOYSA-N
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Description

2-(2-Phenylthiophen-3-yl)acetohydrazide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a phenyl group attached to the thiophene ring and an acetohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylthiophen-3-yl)acetohydrazide typically involves the reaction of 2-phenylthiophene-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The general reaction scheme is as follows:

    Starting Material: 2-phenylthiophene-3-carboxylic acid

    Reagent: Hydrazine hydrate

    Solvent: Ethanol

    Conditions: Reflux

The reaction proceeds through the formation of an intermediate hydrazide, which is then isolated and purified to obtain the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylthiophen-3-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(2-Phenylthiophen-3-yl)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Phenylthiophen-3-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-3-yl)acetohydrazide: Lacks the phenyl group, making it less hydrophobic.

    2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Contains a benzothiazole ring instead of a thiophene ring.

    N′-(1-Phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazide: Similar structure but with a benzylidene group.

Uniqueness

2-(2-Phenylthiophen-3-yl)acetohydrazide is unique due to the presence of both a phenyl group and a thiophene ring, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields of research.

Properties

IUPAC Name

2-(2-phenylthiophen-3-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c13-14-11(15)8-10-6-7-16-12(10)9-4-2-1-3-5-9/h1-7H,8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLGVOFFSGAUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CS2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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